molecular formula C9H9N3O2 B1399501 Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-18-6

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B1399501
CAS No.: 1095822-18-6
M. Wt: 191.19 g/mol
InChI Key: IYILUUUHPBTYCG-UHFFFAOYSA-N
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Description

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Xanthine Oxidase

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine, including those with methyl groups, can act as inhibitors of xanthine oxidase. For example, N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine have been found to inhibit this enzyme, which is involved in purine metabolism and is a target in gout treatment (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Synthesis of Novel Heterocyclic Systems

Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate and its derivatives have been utilized in the synthesis of novel heterocyclic systems. For instance, reactions involving this compound have led to the development of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010). These compounds hold potential for various applications in medicinal and synthetic organic chemistry.

Antiviral and Antitumor Research

Derivatives of pyrrolo[2,3-d]pyrimidine, such as this compound, have been explored for their antiviral and antitumor properties. Compounds related to this chemical structure have been tested for cytotoxicity to L1210 murine leukemic cells and for activity against human cytomegalovirus and herpes simplex virus type 1, indicating their potential in cancer and antiviral therapy (Gupta et al., 1989).

Mechanism of Action

Target of Action

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine, which has been identified as a potential multi-targeted kinase inhibitor . The primary targets of this compound include EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions. For instance, the inhibition of EGFR and Her2 can disrupt cell growth and proliferation, while the inhibition of VEGFR2 can affect angiogenesis .

Biochemical Pathways

The affected pathways primarily involve cell growth, proliferation, and angiogenesis . By inhibiting the activity of key enzymes in these pathways, the compound can disrupt the normal functioning of cells, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of the target enzymes by this compound can lead to cell cycle arrest and apoptosis . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain halogens in the compound’s structure can enhance its antitubercular activity . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The compound’s interaction with these kinases can lead to the modulation of cell signaling pathways, impacting cell growth and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, it can cause cell cycle arrest, preventing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, inhibiting their activity. This inhibition can lead to the downregulation of signaling pathways that promote cell survival and proliferation . Furthermore, the compound can alter gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, potentially leading to different cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific cellular compartments can influence its activity and function, determining its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

methyl 7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-3-6-7(9(13)14-2)10-5-11-8(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYILUUUHPBTYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.